3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine typically involves multiple steps. One common route includes the formation of the pyrazole ring through the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents. The oxadiazole ring is then introduced through a cyclization reaction involving 2-phenoxyethyl sulfanyl and other precursors. Finally, the pyridazine ring is formed through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazole
- 2-phenoxyethyl sulfanyl derivatives
- 1,3,4-oxadiazole analogs
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine stands out due to its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N6O2S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]-5-(2-phenoxyethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H20N6O2S2/c1-14-12-15(2)26(25-14)17-8-9-19(23-21-17)30-13-18-22-24-20(28-18)29-11-10-27-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
ALOOBWHRZHYWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=NN=C(O3)SCCOC4=CC=CC=C4)C |
Origin of Product |
United States |
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